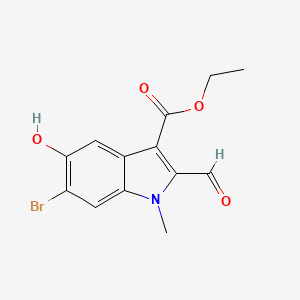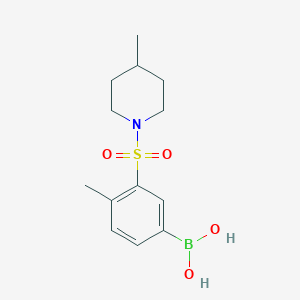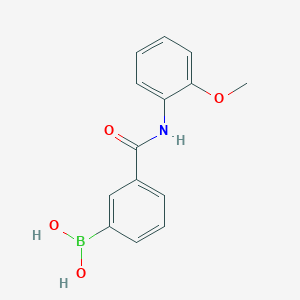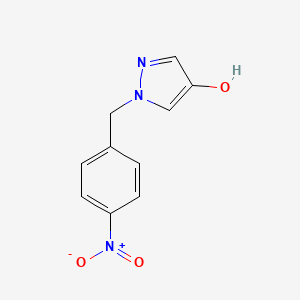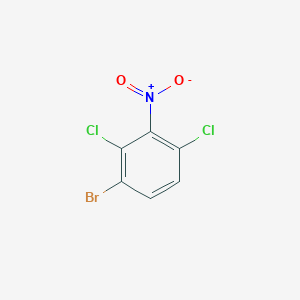
1-Bromo-2,4-dichloro-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2,4-dichloro-3-nitrobenzene is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It has a molecular weight of 270.9 . The compound is characterized by a nitro group (−NO2), bromine (Br), and two chlorine (Cl) atoms attached to a benzene ring .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom, two chlorine atoms, and a nitro group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
The chemical reactions of this compound are influenced by the presence of the nitro group and halides. The nitro group is a strong electron-withdrawing group, which can activate the benzene ring towards electrophilic aromatic substitution . The halides (bromine and chlorine) are not considered to be functional groups in nomenclature, they are substituents .Physical And Chemical Properties Analysis
Nitro compounds like this compound have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Applications De Recherche Scientifique
Vibrational Analysis
Research by Reddy and Rao (1994) on trisubstituted benzenes, including derivatives similar to 1-Bromo-2,4-dichloro-3-nitrobenzene, involved a zero-order normal coordinate analysis to make vibrational assignments. This study aids in understanding the vibrational properties of such compounds, which is crucial in materials science and molecular spectroscopy (Reddy & Rao, 1994).
Anisotropic Displacement Parameters
Mroz et al. (2020) focused on the anisotropic displacement parameters in isomorphous compounds similar to this compound. This research provides insights into the structural dynamics of these molecules, which is significant in crystallography and material sciences (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution by Hydrogen
Gold, Miri, and Robinson (1980) studied the reaction of compounds like this compound with sodium borohydride, leading to insights into nucleophilic aromatic substitution reactions. This research is pivotal in understanding reaction mechanisms in organic chemistry (Gold, Miri, & Robinson, 1980).
Photoelectrochemical Reduction
Compton and Dryfe (1994) investigated the photoelectrochemical reduction of compounds like p-bromo-nitrobenzene. Understanding this process is important in the fields of electrochemistry and photoreduction, with applications in environmental chemistry and renewable energy (Compton & Dryfe, 1994).
Synthetic Applications
Research on the synthesis of derivatives of this compound, as detailed by Zhai Guang-xin (2006) and Jiaming Xuan et al. (2010), contributes to pharmaceutical and material sciences by providing methodologies for creating useful intermediates (Guang-xin, 2006); (Xuan et al., 2010).
Polymer Solar Cells Improvement
Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene in improving the performance of polymer solar cells. This research is significant in advancing solar cell technology and renewable energy sources (Fu et al., 2015).
Mécanisme D'action
The mechanism of action for the reactions of 1-Bromo-2,4-dichloro-3-nitrobenzene typically involves nucleophilic aromatic substitution. This mechanism is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Safety and Hazards
Orientations Futures
The future directions for the study and application of 1-Bromo-2,4-dichloro-3-nitrobenzene could involve further exploration of its reactivity and potential uses in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Additionally, more research could be conducted to improve the synthesis methods and understand the detailed mechanisms of its reactions .
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPUCQBTXFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


